

An In-depth Technical Guide to the Pharmacological Profile of Ambazone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ambazone

Cat. No.: B518326

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Introduction

Ambazone (1,4-benzoquinone guanylhyazone thiosemicarbazone) is a synthetic compound with a history of use as an oral antiseptic.[1][2] Patented in 1957, it has been utilized in several countries for the treatment of local infections of the mouth and throat, such as tonsillitis, pharyngitis, and gingivitis.[1][3][4] Beyond its well-established antiseptic properties, **Ambazone** has demonstrated intriguing antitumor and potential antiviral activities in preclinical studies, suggesting a broader pharmacological profile worthy of further investigation.[1][5] This technical guide provides a comprehensive overview of the pharmacological properties of **Ambazone**, consolidating available data on its mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile to support further research and drug development efforts.

Physicochemical Properties

Ambazone is a dark brown powder with the chemical formula $C_8H_{11}N_7S$ and a molar mass of 237.28 g/mol .[1] It is sparingly soluble in water, with a reported solubility of 0.2 mg/100 ml.[1]

Property	Value	Reference
IUPAC Name	[4-(2-(Diaminomethylidene)hydrazinyl)phenyl]iminothiourea	[1]
CAS Number	539-21-9	[1]
Molecular Formula	C ₈ H ₁₁ N ₇ S	[1]
Molar Mass	237.28 g/mol	[1]
Appearance	Dark Brown Powder	[1]
Melting Point	192–194 °C (decomposition)	[1]
Solubility in Water	0.2 mg/100 ml	[1]

Pharmacodynamics

Mechanism of Action

The precise mechanism of action of **Ambazone** is not fully elucidated but is understood to be multifaceted, encompassing antibacterial, antitumor, and potential antiviral effects.

Antibacterial Activity:

Ambazone exhibits bacteriostatic action, primarily against Gram-positive bacteria.[1][4] Its activity has been noted against hemolytic streptococcus, *Streptococcus pneumoniae*, and viridans streptococci.[1][4] While the exact mechanism is not fully detailed in the available literature, it is suggested that **Ambazone**'s affinity for various cellular targets, including membranes, nucleic acids, and proteins, contributes to its overall antibacterial effect.[5][6] One proposed mechanism is the interference with bacterial cell wall synthesis.[7]

Antitumor Activity:

Ambazone's antineoplastic properties have been observed in various transplantable tumor models in mice and rats.[5] The antitumor effect appears to be at least partially mediated by the immune system.[5] A key aspect of its mechanism in leukemia cells involves the modulation of intracellular signaling pathways. **Ambazone** has been shown to increase the intracellular

concentration of cyclic adenosine monophosphate (cAMP) in leukemia cells and macrophages. [5][6][8] This elevation of cAMP can interfere with the membrane-bound nucleotide system and contribute to its antineoplastic activity.[6][8]

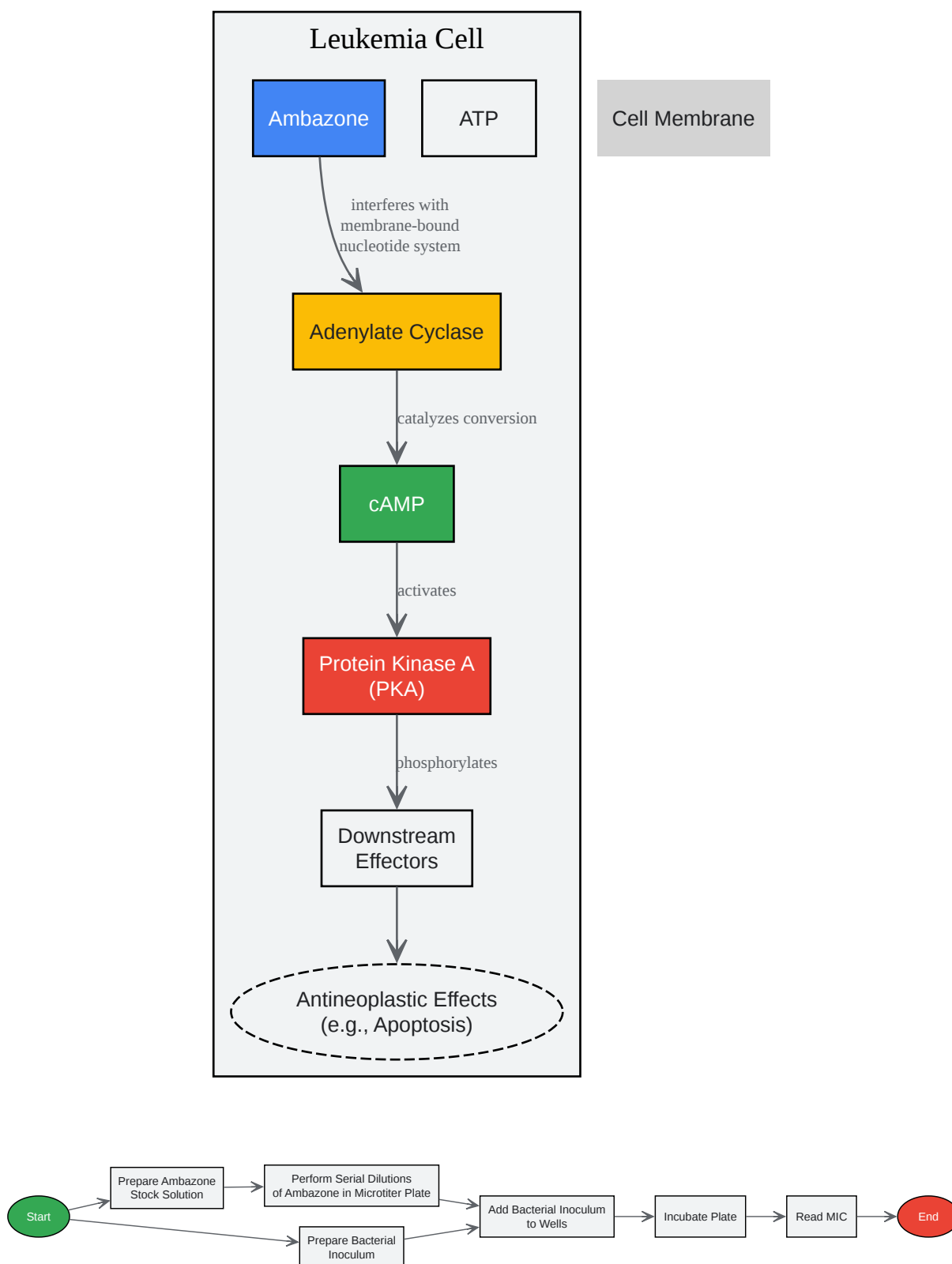
Furthermore, **Ambazone** interacts with DNA.[5] DNA melting experiments have revealed that the nature of this interaction is dependent on the protonation state of the **Ambazone** molecule. Neutral or singly positively charged species of **Ambazone** stabilize the secondary structure of DNA, whereas the doubly positively charged form binds more strongly and destabilizes the DNA helix.[5]

Antiviral Activity:

Limited evidence suggests a weak antiviral activity of **Ambazone**. In a Sendai virus/chicken embryo fibroblast system, its antiviral effect is thought to result from the interaction with the Sendai virus NH glycoprotein.[5]

Signaling Pathway

The antitumor activity of **Ambazone** in leukemia cells is linked to the cyclic AMP (cAMP) signaling pathway. An increase in intracellular cAMP levels, as induced by **Ambazone**, can activate Protein Kinase A (PKA), which in turn can phosphorylate downstream targets, leading to various cellular responses, including the potential for apoptosis or cell growth arrest.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacological Profile of Ambazone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b518326#pharmacological-profile-of-ambazone>]

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